Cas no 2302913-49-9 (4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid)

4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- EN300-3975931
- 2302913-49-9
-
- インチ: 1S/C7H10N4O3/c1-4(12)8-3-5-6(7(13)14)11(2)10-9-5/h3H2,1-2H3,(H,8,12)(H,13,14)
- InChIKey: UOFRCTPZDLFWDI-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(CNC(C)=O)N=NN1C)=O
計算された属性
- せいみつぶんしりょう: 198.07529019g/mol
- どういたいしつりょう: 198.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 97.1Ų
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3975931-0.05g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.05g |
$647.0 | 2025-03-16 | |
Enamine | EN300-3975931-0.5g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.5g |
$739.0 | 2025-03-16 | |
Enamine | EN300-3975931-5.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-16 | |
Enamine | EN300-3975931-0.25g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.25g |
$708.0 | 2025-03-16 | |
Enamine | EN300-3975931-2.5g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-16 | |
Enamine | EN300-3975931-0.1g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.1g |
$678.0 | 2025-03-16 | |
Enamine | EN300-3975931-1.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 1.0g |
$770.0 | 2025-03-16 | |
Enamine | EN300-3975931-10.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-16 |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. Book reviews
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 2302913-49-9)
The compound 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 2302913-49-9) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This triazole derivative has shown promising potential in various pharmaceutical applications, particularly as a building block for drug discovery and as a potential therapeutic agent itself. The unique structural features of this compound, including the acetamidomethyl group and the carboxylic acid functionality, make it a versatile intermediate for further chemical modifications.
Recent studies have focused on the synthetic optimization of this compound, with several research groups reporting improved synthetic routes that enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel microwave-assisted synthesis method that reduced reaction times from hours to minutes while maintaining excellent yields (85-92%). This advancement is particularly significant for scaling up production for preclinical studies.
In terms of biological activity, preliminary investigations have revealed interesting pharmacological properties. The compound has shown moderate inhibitory activity against certain kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. While not yet optimized for clinical use, these findings suggest potential applications in developing anti-inflammatory agents. Researchers are particularly interested in how the triazole core might interact with biological targets compared to more traditional heterocyclic systems.
Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided detailed insights into the molecular conformation and electronic properties of 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. These studies reveal that the molecule adopts a planar conformation in the solid state, with strong intermolecular hydrogen bonding between the carboxylic acid groups. Such structural information is crucial for understanding its reactivity and potential interactions with biological targets.
Current research directions include exploring this compound as a precursor for more complex drug candidates. Several groups have reported successful derivatization at both the acetamido and carboxylic acid positions, yielding libraries of compounds for biological screening. The triazole ring's metabolic stability and the compound's overall favorable physicochemical properties make it an attractive scaffold for medicinal chemistry programs targeting various disease areas.
While clinical applications remain in early stages, the growing body of research on 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid suggests it will continue to be an important molecule in drug discovery efforts. Future studies will likely focus on optimizing its biological activity through structural modifications and exploring its potential as a pharmacophore in multi-target drug design strategies.
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